molecular formula C19H21Cl2NO4 B11987773 Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11987773
M. Wt: 398.3 g/mol
InChI Key: LMDUJQXVYAZDPM-UHFFFAOYSA-N
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Description

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of dihydropyridine, a class of compounds widely studied for their pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2,4-dichlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Felodipine: Known for its vasodilatory effects.

Uniqueness

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other dihydropyridine derivatives and may offer advantages in specific applications .

Properties

Molecular Formula

C19H21Cl2NO4

Molecular Weight

398.3 g/mol

IUPAC Name

diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)13-8-7-12(20)9-14(13)21/h7-9,17,22H,5-6H2,1-4H3

InChI Key

LMDUJQXVYAZDPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C)C

Origin of Product

United States

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